5-Cyclopropoxy-2-isopropoxy-4-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-isopropoxy-4-methoxypyridine is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is known for its unique structure, which includes cyclopropoxy, isopropoxy, and methoxy functional groups attached to a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 5-Cyclopropoxy-2-isopropoxy-4-methoxypyridine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of Functional Groups: The cyclopropoxy, isopropoxy, and methoxy groups are introduced through substitution reactions. These reactions require specific reagents and conditions to ensure the selective attachment of each group to the desired position on the pyridine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to increase efficiency and yield.
Chemical Reactions Analysis
5-Cyclopropoxy-2-isopropoxy-4-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the pyridine ring or the functional groups attached to it.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups. Common reagents for these reactions include alkyl halides and amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Scientific Research Applications
5-Cyclopropoxy-2-isopropoxy-4-methoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-isopropoxy-4-methoxypyridine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used. Researchers study these interactions to elucidate the compound’s effects at the molecular level .
Comparison with Similar Compounds
5-Cyclopropoxy-2-isopropoxy-4-methoxypyridine can be compared with other similar compounds, such as:
4-Cyclopropoxy-5-isopropoxy-2-methoxypyridine: This compound has a similar structure but with different positions of the functional groups.
5-Cyclopropoxy-2-isopropoxy-4-ethoxypyridine: This compound has an ethoxy group instead of a methoxy group. The change in the functional group can affect its reactivity and interactions with other molecules.
5-Cyclopropoxy-2-isopropoxy-4-methoxybenzene: This compound has a benzene ring instead of a pyridine ring.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-methoxy-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C12H17NO3/c1-8(2)15-12-6-10(14-3)11(7-13-12)16-9-4-5-9/h6-9H,4-5H2,1-3H3 |
InChI Key |
NDDFBLXWAPQOKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=C(C(=C1)OC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.